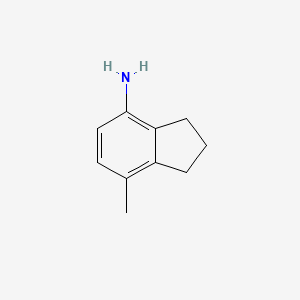
2,3-Dihydro-7-methyl-1H-inden-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-methyl-1H-inden-4-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methyl-1H-inden-4-amine typically involves the reduction of corresponding ketones or oximes. One common method is the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium catalyst on activated carbon in methanol and acetic acid . Another approach involves the Michael addition reaction on methylene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction and addition reactions on a larger scale, utilizing optimized conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-methyl-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the amine from oximes or ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include substituted indane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dihydro-7-methyl-1H-inden-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-methyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, modulating their activity, and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylindane: A similar compound with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A fluorinated derivative with additional methyl groups.
Uniqueness
2,3-Dihydro-7-methyl-1H-inden-4-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3 |
Clé InChI |
STLTVJMFLJYPIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC2=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


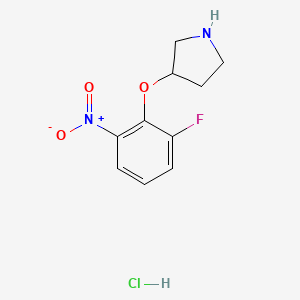
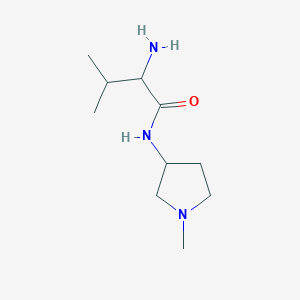
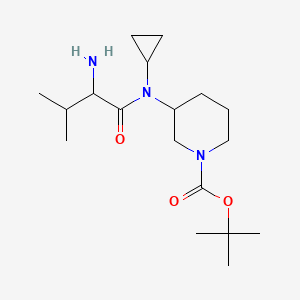
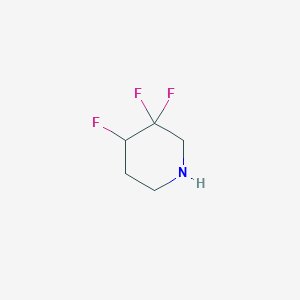

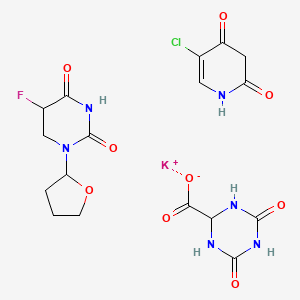
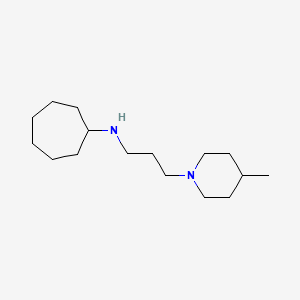
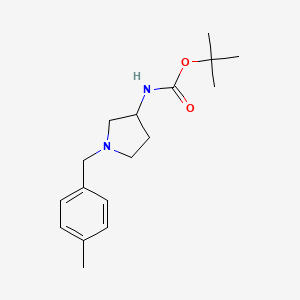
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
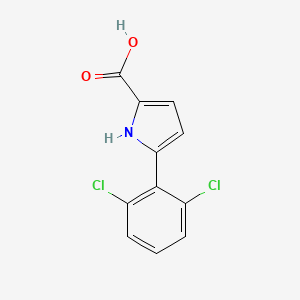
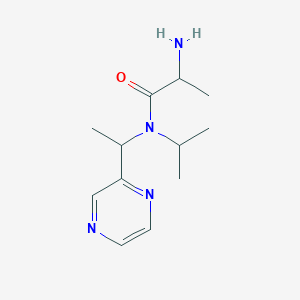
![2-[1-(1-Phenylethylamino)ethyl]phenol;hydrochloride](/img/structure/B14787982.png)
![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
